Methyl 6-formylnicotinate
Description
Significance and Research Context
The significance of Methyl 6-formylnicotinate in chemical research lies primarily in its role as a versatile building block for organic synthesis. cymitquimica.comchemscene.com Building blocks are fundamental chemical units used to construct more complex molecules, playing a critical role in drug discovery and material science. cymitquimica.com The dual functionality of this compound, possessing both an electrophilic formyl group and a methyl ester, allows it to participate in a wide array of chemical reactions. vulcanchem.com
The formyl group is particularly reactive, enabling condensation reactions and nucleophilic additions, which are foundational steps for creating larger, more intricate molecular architectures. vulcanchem.comvulcanchem.com This reactivity makes it a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. lookchem.com For instance, its derivatives are explored for potential antifungal and anti-inflammatory properties. lookchem.com The pyridine (B92270) core itself is a common scaffold in many biologically active compounds, and the specific substitution pattern of this molecule offers a unique entry point for synthetic diversification.
Overview of Academic Trajectories
The academic and research trajectories involving this compound typically begin with its synthesis and subsequently explore its utility in constructing complex heterocyclic systems. One common synthetic route to this compound involves the oxidation of a precursor, Methyl 6-(hydroxymethyl)nicotinate. vulcanchem.comchemsrc.com A high-yield method for this transformation uses manganese(IV) oxide in dichloromethane (B109758). vulcanchem.com
Once synthesized, the research path diverges into various applications. A major trajectory is its use as a precursor for fused pyridine systems, which are scaffolds found in molecules designed as kinase inhibitors. vulcanchem.com The formyl group can readily react with compounds like hydrazines or hydroxylamines to form fused heterocyclic rings such as pyrazolo[3,4-b]pyridines or isoxazolo[4,5-b]pyridines. vulcanchem.com Another research avenue involves its use in the synthesis of annelated quinolizinium (B1208727) derivatives, which are investigated for their fluorescent properties and potential applications in biological imaging or sensing. researchgate.net Furthermore, research on its derivatives, such as Methyl 2-chloro-6-formylnicotinate, highlights its role in developing compounds with potential therapeutic applications, including those targeting CNS disorders. lookchem.comchemicalbook.com
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Methyl 2-chloro-6-formylnicotinate |
| Methyl 6-(hydroxymethyl)nicotinate |
| Pyrazolo[3,4-b]pyridines |
| Isoxazolo[4,5-b]pyridines |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-formylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOWIADSJYMJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342968 | |
| Record name | Methyl 6-formylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10165-86-3 | |
| Record name | Methyl 6-formylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-formylpyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Mechanistic Investigations for Methyl 6 Formylnicotinate
Precursor-Based Synthesis Approaches
The most common strategies for synthesizing Methyl 6-formylnicotinate begin with precursors that already contain the core methyl nicotinate (B505614) structure. These precursors are then chemically modified to introduce the formyl group at the 6-position. Key starting materials include Methyl 6-(hydroxymethyl)nicotinate and Methyl 6-methylnicotinate (B8608588). molbase.comchemsrc.comchemicalbook.com
Oxidation of Methyl 6-(hydroxymethyl)nicotinate
A prevalent and efficient method for preparing this compound is the oxidation of its corresponding primary alcohol, Methyl 6-(hydroxymethyl)nicotinate. vulcanchem.comambeed.com This transformation selectively converts the hydroxymethyl group into a formyl group without affecting the methyl ester.
Activated manganese(IV) oxide (MnO₂) is a widely used and effective reagent for the oxidation of allylic and benzylic-type alcohols. In the synthesis of this compound, MnO₂ serves as a robust heterogeneous oxidant. The reaction typically involves stirring Methyl 6-(hydroxymethyl)nicotinate with an excess of MnO₂ in a suitable organic solvent. ambeed.com
A detailed research finding reports a highly efficient synthesis where a mixture of Methyl 6-(hydroxymethyl)nicotinate and a ten-fold molar excess of manganese dioxide in dichloromethane (B109758) (DCM) was stirred at 20°C for four hours. ambeed.com Following filtration to remove the solid manganese salts and purification via column chromatography, this compound was isolated in a 97% yield. vulcanchem.comambeed.com This high yield underscores the selectivity and effectiveness of MnO₂ for this specific transformation. The reaction is also noted in the synthesis of related structures, such as 6-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)pyridine-3-carboxaldehyde, which is prepared by the MnO₂ oxidation of the corresponding hydroxymethyl pyridine (B92270) derivative. google.com
For comparison, other oxidizing agents can be employed. The use of Dess-Martin periodinane in dichloromethane is another viable method, providing the target aldehyde in an 86% yield. ambeed.com
| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Manganese(IV) oxide (MnO₂) | Dichloromethane (DCM) | 20°C | 4 hours | 97% | ambeed.com |
| Dess-Martin Periodinane | Dichloromethane (DCM) | 20°C | Overnight | 86% | ambeed.com |
Related Ester Derivatizations
The synthesis of the necessary precursors often involves esterification or the manipulation of ester groups. The precursor Methyl 6-(hydroxymethyl)nicotinate can be synthesized with a 96% yield from dimethyl pyridine-2,5-dicarboxylate. chemicalbook.com This process involves the selective reduction of one of the two ester groups using sodium borohydride (B1222165) in the presence of calcium chloride. chemicalbook.comsemanticscholar.org
Another key precursor, Methyl 6-methylnicotinate, is prepared via the esterification of 6-Methylnicotinic acid with methanol (B129727). chemicalbook.com A manufacturing process describes the synthesis of Methyl 6-methylnicotinate starting from 5-Ethyl-2-Methyl Pyridine, which undergoes oxidation and subsequent esterification with methanol in the presence of sulfuric acid. environmentclearance.nic.in
Alternative Synthetic Pathways
Beyond the oxidation of the hydroxymethyl precursor, alternative routes to this compound have been explored. One such pathway starts from Methyl 6-methylnicotinate, which is oxidized to afford the aldehyde. chemsrc.com Another documented starting material is methyl 6-(dibromomethyl)pyridine-3-carboxylate, which can be converted to this compound. molbase.comchemsrc.com
Reaction Condition Optimization for High Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and by-product formation. For the synthesis of this compound and related compounds, key parameters include the choice of oxidant, solvent, temperature, and reaction time.
In the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a study demonstrated that acetonitrile (B52724) was a superior solvent compared to more commonly used options like dichloromethane and benzene, offering a better balance between conversion and selectivity. scielo.br Temperature also plays a critical role; while some reactions proceed well at room temperature, increasing the temperature to reflux can improve homogenization and conversion, though it may decrease selectivity if the reaction time is too long. scielo.br
The optimization of a continuous production process for Methyl Anthranilate in a microchannel reactor highlighted the impact of molar ratios and temperature. aidic.it Compared to a semi-batch process, the continuous flow method led to a 5.1% increase in yield and a 1.2% increase in purity under optimized conditions. aidic.it These principles of optimizing reagent stoichiometry, temperature, and reactor technology are directly applicable to enhancing the synthesis of this compound.
| Parameter | Condition A | Condition B | Outcome |
|---|---|---|---|
| Solvent | Benzene/Acetone | Acetonitrile | Acetonitrile provided the best balance of conversion and selectivity. |
| Temperature | 0°C | Reflux (85°C) | Reflux conditions gave better conversion than lower temperatures. |
| Reaction Time | 20 hours | 4 hours | Shorter time did not significantly impact conversion and selectivity under optimized conditions. |
Catalysis in Synthesis Protocols
Catalysis is fundamental to many of the synthetic routes for this compound and its precursors. The oxidation of Methyl 6-(hydroxymethyl)nicotinate using manganese dioxide is an example of heterogeneous catalysis. ambeed.com
In the broader context of synthesizing nicotinate derivatives, transition metal catalysis is common. For instance, the synthesis of Methyl 2-chloro-6-formylnicotinate can involve cross-coupling reactions that utilize palladium catalysts in conjunction with phosphine (B1218219) ligands. chemscene.com The synthesis of nicotinic acid derivatives can also be achieved through gas-phase protocols using catalysts like vanadium pentoxide on a titanium dioxide support. beilstein-journals.org These catalytic methods offer pathways to functionalized pyridines that can serve as advanced precursors. The development of new catalysts, including various metal oxides and nanoferrites, continues to provide more efficient and environmentally benign options for transformations like esterification and oxidation, which are key steps in the synthesis of this compound. mdpi.com
Chemical Reactivity and Derivatization Strategies of Methyl 6 Formylnicotinate
Reactions Involving the Formyl Group
The aldehyde functionality at the 6-position is a key site for various chemical transformations, including nucleophilic additions, condensations, and redox reactions. Its reactivity is influenced by the electron-deficient nature of the pyridine (B92270) ring.
Reductive Amination Reactions
Reductive amination is a powerful method for forming C-N bonds, converting the formyl group into an aminomethyl group. This one-pot reaction typically involves the initial formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction. googleapis.com
A variety of reducing agents can be employed for this transformation, with the choice depending on the specific substrate and desired selectivity. google.com Common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (B1222165) (NaBH₄). googleapis.comgoogle.com NaBH₃CN is particularly useful as it is selective for the reduction of the iminium ion in the presence of the unreacted aldehyde. googleapis.com The general mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine, which is then reduced by the hydride reagent. scholarsresearchlibrary.com
This reaction allows for the introduction of a diverse range of alkyl or aryl substituents onto the nitrogen atom, leading to a library of 6-(aminomethyl)nicotinate derivatives.
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvents | Key Features |
|---|---|---|
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Mild and selective; sensitive to water. google.com |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH) | Tolerates aqueous conditions; toxic cyanide byproduct. google.com |
| Sodium borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Less selective; can reduce the aldehyde directly if imine formation is slow. google.com |
Condensation Reactions
The formyl group of methyl 6-formylnicotinate readily undergoes condensation reactions with various nucleophiles. A notable example is the formation of Schiff bases (or imines) through reaction with primary amines. whiterose.ac.uk These reactions are typically catalyzed by acid or base and involve the elimination of a water molecule. The resulting Schiff bases can be valuable intermediates themselves or the final target molecules, for instance, as ligands for metal complexes. whiterose.ac.uk
The electrophilic carbon of the formyl group is susceptible to attack by a range of carbon and heteroatom nucleophiles, enabling the construction of more complex molecular scaffolds. researchgate.net
Oxidation and Reduction Pathways of the Aldehyde Moiety
The aldehyde group exists in an intermediate oxidation state and can be either oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The formyl group can be oxidized to a carboxyl group, yielding 6-carboxynicotinic acid methyl ester derivatives. This transformation is typically achieved using strong oxidizing agents. Common reagents for aldehyde oxidation include potassium permanganate (B83412) (KMnO₄) and acidified potassium dichromate(VI) (K₂Cr₂O₇/H⁺). crescentchemical.comgoogle.com When using potassium dichromate(VI), the oxidation is accompanied by a distinct color change from orange (Cr₂O₇²⁻) to green (Cr³⁺). crescentchemical.comchemicalbook.com Under alkaline conditions, the oxidation yields the corresponding carboxylate salt. chemicalbook.com
Reduction: Conversely, the formyl group can be reduced to a hydroxymethyl group (-CH₂OH), affording methyl 6-(hydroxymethyl)nicotinate. whiterose.ac.uk This is a common transformation accomplished with mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. whiterose.ac.ukcrescentchemical.com This reduction is often highly selective for the aldehyde in the presence of the less reactive ester group. scholarsresearchlibrary.com The resulting primary alcohol can serve as a handle for further functionalization, such as etherification or esterification. The oxidation of this alcohol, often with manganese(IV) oxide (MnO₂), is a common method for synthesizing the parent this compound. researchgate.net
Reactions Involving the Ester Group
The methyl ester at the 3-position is less reactive than the formyl group but can be modified through several important reactions, primarily involving nucleophilic acyl substitution.
Hydrolysis and Transesterification Reactions
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (6-formylnicotinic acid) under either acidic or basic conditions. drugbank.comchemicalbook.com Base-catalyzed hydrolysis, using an alkali hydroxide (B78521) like NaOH, is typically irreversible as it forms a carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process. google.com Enzymatic hydrolysis is also possible; for instance, nonspecific esterases can catalyze the conversion of methyl nicotinate (B505614) to nicotinic acid. drugbank.combiorxiv.org This reaction is fundamental for converting the ester into a group that can be used for amide coupling or other carboxylic acid-specific reactions.
Transesterification: Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol under acidic (e.g., H₂SO₄) or basic (e.g., sodium ethoxide) conditions would yield ethyl 6-formylnicotinate. masterorganicchemistry.comgoogle.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com This method is useful for modifying the steric or electronic properties of the ester group or for introducing specific alcohol moieties into the molecule. google.com
Table 2: Conditions for Transesterification of Methyl Esters
| Catalyst | Conditions | Mechanism |
|---|---|---|
| Acid (e.g., H₂SO₄) | Excess of new alcohol (serves as solvent), heat | Protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol. masterorganicchemistry.com |
| Base (e.g., NaOR') | Anhydrous conditions, new alcohol (R'OH) | Nucleophilic attack of the alkoxide (R'O⁻) on the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com |
Modifications of the Ester Linkage
One of the most significant modifications of the ester group is its conversion to an amide via reaction with an amine, a process known as aminolysis or amidation. This reaction typically requires forcing conditions (heat) or, more commonly, is facilitated by catalysts. google.comnih.gov
Enzyme-catalyzed amidation, for example using lipases like Novozym® 435, has emerged as a green and efficient method for converting methyl nicotinates into nicotinamides. nih.gov These reactions can be performed in organic solvents like tert-amyl alcohol, often with an excess of the amine to drive the reaction forward, yielding the desired amide in high yields. nih.gov Alternatively, direct amidation can be achieved by reacting the ester with metal amine borane (B79455) complexes, such as NaH₂NBH₃, in an anhydrous solvent like THF. google.com This transformation is crucial for the synthesis of a wide range of biologically active nicotinamide (B372718) derivatives.
Transformations of the Pyridine Nucleus
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. wikipedia.orgimperial.ac.uk This nitrogen atom reduces the electron density of the ring carbons, making pyridine and its derivatives less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.orguoanbar.edu.iq Reactions such as nitration and halogenation require harsh conditions. uoanbar.edu.iq The reactivity of the pyridine nucleus in this compound is further influenced by the two electron-withdrawing groups: the formyl group at the 6-position and the methoxycarbonyl group at the 3-position. These groups further deactivate the ring towards electrophilic attack.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, primarily at the C2 and C4 positions. uoanbar.edu.iqnih.gov The nitrogen atom can also act as a nucleophile or a base, readily reacting with Lewis acids or alkylating agents to form pyridinium (B92312) salts. wikipedia.org This quaternization of the nitrogen atom further increases the positive charge on the ring, enhancing its reactivity towards nucleophiles. While specific examples of direct nucleophilic substitution on the pyridine core of this compound are not extensively documented in dedicated studies, this inherent reactivity is a key consideration in its chemical behavior. Transformations often occur via reactions involving the aldehyde substituent, which then lead to modifications that incorporate the pyridine nucleus into larger, fused heterocyclic systems, as seen in multicomponent reactions.
Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single operation to form a product that incorporates structural elements from each of the starting materials. fu-berlin.deresearchgate.net These reactions are characterized by their high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity and diversity from simple precursors. fu-berlin.de MCRs often proceed through a domino or cascade sequence, where the formation of an intermediate in one step sets up the subsequent transformation, all within the same reaction vessel without the need to isolate intermediates. fu-berlin.de
This compound, with its electrophilic aldehyde group, is an excellent substrate for various MCRs. The aldehyde can readily form an imine intermediate in the presence of an amine, which can then be intercepted by a third component in a subsequent cyclization step. wikipedia.org This strategy provides a powerful route to complex heterocyclic structures built upon the pyridine framework.
Povarov Reactions Utilizing this compound
A prominent example of a multi-component reaction involving this compound is the Povarov reaction. The Povarov reaction is a formal [4+2] cycloaddition used for the synthesis of tetrahydroquinolines and related heterocyclic systems. wikipedia.orgmdpi.com In its classic form, it involves the reaction of an aromatic imine with an electron-rich alkene, typically catalyzed by a Lewis acid. wikipedia.org The reaction can be performed as a three-component process by combining an aldehyde, an aniline (B41778), and an alkene in one pot.
In this context, this compound serves as the aldehyde component. It reacts with an aniline to form an in-situ generated imine. The Lewis acid catalyst activates this imine towards nucleophilic attack by an electron-rich alkene. The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution to yield the final fused heterocyclic product. wikipedia.org
A specific application involves the one-pot synthesis of a diversely substituted tetrahydro-1H-cyclopenta[c]quinoline. In a reaction catalyzed by scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃), this compound reacts with 4-methylaniline and cyclopentadiene. The process is highly efficient, proceeding at room temperature to afford the corresponding cyclopenta[c]quinoline derivative fused to the pyridine ring.
Table 1: Povarov Reaction with this compound
| Aldehyde Component | Aniline Component | Alkene Component | Catalyst | Product |
|---|
This reaction highlights the utility of this compound in MCRs to build complex, polycyclic molecules with potential applications in medicinal chemistry and materials science. The pyridine ring, in this case, becomes a core structural element of a more elaborate fused system.
Methyl 6 Formylnicotinate As a Crucial Intermediate in Organic Synthesis
Role in the Synthesis of Complex Organic Architectures
Methyl 6-formylnicotinate is a key building block for the assembly of elaborate and polycyclic molecular frameworks. Its bifunctional nature, featuring both an aldehyde and a methyl ester on a pyridine (B92270) scaffold, facilitates a diverse range of chemical transformations. A significant application is in the synthesis of annelated quinolizinium (B1208727) derivatives. researchgate.net The synthetic route typically commences with the oxidation of the more accessible methyl 6-methylnicotinate (B8608588) to yield this compound. researchgate.net The resulting aldehyde is then primed for condensation reactions, for example, with active methylene (B1212753) compounds, to construct the core quinolizinium structure.
A further testament to its utility is in the generation of extended quinolizinium-fused corannulene (B50411) derivatives, which are intricate, bowl-shaped polycyclic aromatic hydrocarbons. nih.gov The creation of these advanced structures is a multi-step endeavor where this compound or analogous precursors can act as pivotal components. The formyl group is indispensable for the formation of new rings through processes such as the Skraup–Doebner–Von Miller quinoline (B57606) synthesis. nih.gov These complex molecules are of considerable interest within materials science owing to their distinct electronic and photophysical characteristics. nih.gov
Applications in Heterocyclic Chemistry
This compound stands out as a multifaceted building block in heterocyclic chemistry, a versatility that stems from the reactivity of its aldehyde group and the intrinsic chemical properties of the pyridine ring.
As a derivative of pyridine, this compound is inherently a nitrogen-containing heterocycle. msesupplies.com It is widely utilized as a precursor for more elaborate heterocyclic systems. The aldehyde functional group is notably reactive and readily engages in cyclization reactions to forge fused heterocyclic rings. For instance, the Knoevenagel condensation of the formyl group with a variety of active methylene compounds can pave the way for the formation of new ring systems appended to the pyridine core. researchgate.net This strategic approach has been effectively employed in the preparation of various 2-(2-arylvinyl)quinolizinium salts. researchgate.net The synthesis of steroidal nitrogen-containing six-membered heterocyclic derivatives frequently involves the reaction of keto- or aldo-steroids with appropriate nitrogenous reagents, and the aldehyde moiety in this compound makes it an ideal candidate for such synthetic endeavors. nih.gov
This compound serves as a crucial intermediate for accessing a broad spectrum of substituted pyridines and nicotinates. The aldehyde group can be conveniently converted into other functional groups. For instance, it can undergo oxidation to a carboxylic acid, reduction to a hydroxymethyl group, or transformation into an imine or an oxime. These conversions enable the introduction of a wide array of substituents at the 6-position of the pyridine ring. researchgate.net The synthesis of methyl 6-(1-hydroxyethyl)pyridine-3-carboxylate is an example of a downstream product originating from this compound. chemsrc.com Moreover, the formyl group can guide further substitutions on the pyridine ring or take part in cross-coupling reactions to establish new carbon-carbon or carbon-heteroatom bonds.
Building Block for Nitrogen-Containing Heterocycles
Utilization in Ligand Synthesis for Coordination Chemistry
The formyl group of this compound provides an excellent functional handle for the synthesis of ligands intended for coordination chemistry. vulcanchem.com The aldehyde can readily react with primary amines to generate Schiff base ligands. researchgate.net These ligands, which contain both nitrogen and oxygen donor atoms, are capable of coordinating with a range of metal ions to form stable metal complexes. scirp.orgmdpi.com The resultant coordination compounds have prospective applications in catalysis, materials science, and as therapeutic agents. researchgate.netnih.gov The electronic characteristics of the pyridine ring and the steric hindrance of the substituents can be meticulously adjusted to modulate the properties of the final metal complexes. nih.gov
Contributions to Pharmaceutical Intermediate Production
This compound and its derivatives are significant intermediates in the manufacturing of pharmaceuticals. sigmaaldrich.com The substituted pyridine motif is a prevalent scaffold in numerous biologically active molecules. An analysis of drugs approved by the FDA has shown that 59% of small-molecule drugs incorporate a nitrogen heterocycle. msesupplies.com A chlorinated analogue, 2-chloro-6-formyl-nicotinic acid methyl ester, is recognized as a key intermediate in the synthesis of various pharmaceutical drugs, with its unique structure enabling the development of novel compounds with potential therapeutic uses. lookchem.com This analogue has been explored for its potential as an antifungal and anti-inflammatory agent. lookchem.com The formyl group in these intermediates facilitates the construction of more complex molecules, such as hydrazide derivatives, which have demonstrated potential as antimicrobial agents. nih.gov The versatility of this compound as a building block establishes it as a valuable asset in the synthesis of new bioactive molecules. mdpi.comthieme-connect.com
Data Tables
Table 1: Synthetic Applications of this compound
| Application Area | Resulting Structure/Compound Class | Reference Reaction |
|---|---|---|
| Complex Organic Architectures | Annelated Quinolizinium Derivatives | Oxidation followed by condensation |
| Complex Organic Architectures | Extended Quinolizinium-Fused Corannulenes | Skraup–Doebner–Von Miller quinoline synthesis |
| Heterocyclic Chemistry | 2-(2-Arylvinyl)quinolizinium Salts | Knoevenagel Condensation |
| Substituted Pyridines | Methyl 6-(1-hydroxyethyl)pyridine-3-carboxylate | Reduction of formyl group |
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol sigmaaldrich.com |
| Melting Point | 118-120 °C chemsrc.com |
| Boiling Point | 272.9±25.0 °C at 760 mmHg chemsrc.com |
Advanced Spectroscopic and Analytical Methodologies for Characterization of Methyl 6 Formylnicotinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For methyl 6-formylnicotinate and its derivatives, NMR provides detailed information about the chemical environment of individual protons and carbon atoms, enabling unambiguous structure confirmation and the analysis of conformational features.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the aromatic protons, the formyl proton, and the methyl ester protons. The chemical shifts (δ) of these protons are influenced by their electronic environment within the molecule.
A representative ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically displays the following key resonances:
A singlet for the formyl proton (CHO) at approximately 10.1 ppm.
A singlet for the proton at position 2 of the pyridine (B92270) ring.
A doublet for the proton at position 4 of the pyridine ring.
A doublet for the proton at position 5 of the pyridine ring.
A singlet for the methyl ester (COOCH₃) protons at around 4.0 ppm.
The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.
Table 1: Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CHO | ~10.1 | Singlet |
| H-2 | Variable | Singlet |
| H-4 | Variable | Doublet |
| H-5 | Variable | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts in a ¹³C NMR spectrum are spread over a wider range than in ¹H NMR, which often allows for the resolution of all unique carbon signals.
For this compound, the ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the formyl and ester groups, the aromatic carbons of the pyridine ring, and the methyl carbon of the ester group. The chemical shift of a carbon atom is sensitive to the electronegativity of the atoms attached to it and its hybridization state. For instance, carbonyl carbons are typically found significantly downfield (at higher ppm values). vaia.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| CHO | ~193 |
| COOCH₃ | ~165 |
| C-2 | Variable |
| C-3 | Variable |
| C-4 | Variable |
| C-5 | Variable |
| C-6 | Variable |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR spectra provide fundamental structural information, complex molecules or isomers often require two-dimensional (2D) NMR techniques for complete and unambiguous signal assignment. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In the context of derivatives of this compound, COSY spectra would show correlations between adjacent protons on the pyridine ring, aiding in their definitive assignment.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu An HSQC spectrum is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, it would show a correlation between the methyl protons and the methyl carbon of the ester group.
Mass Spectrometry (MS) for Molecular Identity and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound, assessing its purity, and gaining insights into its structure through fragmentation analysis. chimia.ch
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound and its derivatives. rsc.orgopenagrar.de In ESI-MS, the sample solution is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
A key feature of ESI-MS is the generation of protonated molecules, [M+H]⁺, or adducts with other cations (e.g., [M+Na]⁺). The resulting mass spectrum provides a direct measurement of the molecular weight of the analyte. researchgate.net Fragmentation can be induced in the mass spectrometer to provide structural information.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). googleapis.comamazonaws.com This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. researchgate.net
For this compound (C₈H₇NO₃), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. This capability is critical for confirming the identity of a newly synthesized compound and for identifying unknown impurities. The combination of ESI with HRMS (ESI-HRMS) is a powerful tool for the definitive characterization of this compound and its derivatives.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl 2-formylnicotinate |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound and its derivatives, GC-MS is particularly useful, especially when dealing with reaction mixtures where volatile byproducts or derivatives have been formed. The technique requires compounds to be thermally stable and sufficiently volatile to be transported through the GC column. researchgate.net
Compounds containing polar functional groups with active hydrogens, such as alcohols, carboxylic acids, or amines, often exhibit poor chromatographic behavior and may require derivatization to increase their volatility and thermal stability. researchgate.net While this compound itself may be amenable to direct GC-MS analysis, its derivatives, such as those resulting from the reduction of the aldehyde group to an alcohol, may benefit from derivatization (e.g., silylation) to yield sharper peaks and more reliable data.
The GC-MS analysis process involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. mdpi.com Separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. Following separation, the analytes enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and definitive identification of the compound. irsst.qc.cajchr.org
Table 1: Representative GC-MS Operating Parameters for Analysis of Volatile Nicotinates This table presents typical conditions and is not from a specific analysis of this compound.
| Parameter | Typical Setting | Purpose |
| GC System | Agilent 7890A or equivalent | Separation of volatile compounds |
| Column | HP-5 MS (30 m x 0.25 mm, 0.25 µm) | Non-polar column suitable for a wide range of organic molecules mdpi.com |
| Carrier Gas | Helium (99.999%) | Inert mobile phase mdpi.com |
| Flow Rate | 1.0 mL/min | Controls the speed of analyte migration through the column mdpi.com |
| Injection Mode | Split/Splitless | Method of introducing the sample onto the column |
| Injector Temp. | 250 °C | Ensures rapid vaporization of the sample mdpi.com |
| Oven Program | Initial 50°C (2 min), ramp 5°C/min to 180°C, then 20°C/min to 270°C (hold 5 min) | Temperature gradient to separate compounds with different boiling points mdpi.com |
| MS System | Agilent 5975C or equivalent | Detection and identification of separated compounds |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization method that produces reproducible fragmentation patterns |
| Mass Range | 40-550 amu | Range of mass-to-charge ratios scanned |
| MS Source Temp. | 230 °C | Temperature of the ion source |
| MS Quad Temp. | 150 °C | Temperature of the quadrupole mass analyzer |
The fragmentation pattern of this compound in an EI-MS would be expected to show characteristic losses corresponding to its functional groups. The molecular ion peak (M+) would be observed, followed by fragments resulting from the loss of the methoxy (B1213986) group (-OCH3), the formyl group (-CHO), or the entire ester group (-COOCH3).
MALDI-TOF-MS in Conjugate Analysis
Matrix-Assisted Laser Desorption/Ionization-Time of Flight-Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique indispensable for the mass analysis of large, non-volatile, and fragile biomolecules such as peptides, proteins, oligonucleotides, and their conjugates. creative-proteomics.combmfwf.gv.at Given that this compound possesses reactive aldehyde and ester functionalities, it can be used as a linker to form conjugates with biomolecules. MALDI-TOF-MS is the premier technique for characterizing such conjugates.
In this technique, the analyte is co-crystallized with an excess of a UV-absorbing matrix material on a target plate. creative-proteomics.com A pulsed laser irradiates the spot, causing the matrix to absorb energy, desorb, and ionize, carrying the intact analyte molecules into the gas phase as charged ions. creative-proteomics.com These ions are then accelerated into a time-of-flight (TOF) mass analyzer, where they are separated based on their m/z ratio, as lighter ions travel faster than heavier ones. creative-proteomics.com
The utility of MALDI-TOF-MS has been demonstrated in the analysis of complex conjugates, such as peptide-RNA oligonucleotides. nih.gov Researchers have successfully used specific matrices like 2′,4′,6′-trihydroxyacetophenone (THAP) to achieve high-resolution data, enabling the unambiguous assignment of both the peptide and RNA components of a cross-linked species. nih.gov This approach can even allow for post-source decay (PSD) analysis to obtain sequence information from the peptide and identify the specific site of conjugation. nih.gov
For a hypothetical conjugate of this compound with a peptide (e.g., formed via reductive amination between the aldehyde and a lysine (B10760008) residue), MALDI-TOF-MS would be used to:
Confirm the successful conjugation by observing the expected mass of the conjugate.
Assess the purity of the reaction mixture.
Determine the stoichiometry of the conjugation (e.g., one or multiple peptide molecules attached).
Table 2: Common MALDI Matrices for Biomolecule Conjugate Analysis
| Matrix | Abbreviation | Typical Analytes |
| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides and proteins (< 30 kDa) |
| Sinapinic acid | SA | Proteins (> 10 kDa) |
| 2,5-Dihydroxybenzoic acid | DHB | Peptides, proteins, glycoproteins, carbohydrates nih.gov |
| 2′,4′,6′-Trihydroxyacetophenone | THAP | Oligonucleotides, peptide-RNA cross-links nih.gov |
| 3-Hydroxypicolinic acid | 3-HPA | Oligonucleotides, DNA |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that provides a unique molecular fingerprint.
For this compound, the IR spectrum is distinguished by characteristic absorption bands corresponding to its key functional groups: an aromatic pyridine ring, an aldehyde, and a methyl ester. The analysis of these bands allows for the confirmation of the compound's structure. libretexts.org Theoretical studies on the closely related methyl nicotinate (B505614) have been used to assign vibrational modes, lending confidence to the interpretation of experimental spectra. nih.gov
The most prominent features in the IR spectrum of this compound would include:
Aldehyde Group: A strong C=O stretching absorption is expected in the range of 1685-1710 cm⁻¹ for an aromatic aldehyde. Additionally, a characteristic pair of weak to medium C-H stretching bands for the aldehyde proton typically appears between 2700-2900 cm⁻¹. wpmucdn.com
Ester Group: A strong C=O stretching vibration for the saturated ester is expected around 1720-1740 cm⁻¹. libretexts.orglibretexts.org Strong C-O stretching bands will also be present in the fingerprint region, typically between 1100-1300 cm⁻¹. core.ac.uk
Aromatic Ring: The pyridine ring will show C-H stretching vibrations just above 3000 cm⁻¹ and several C=C and C=N in-ring stretching absorptions in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde | C-H Stretch | ~2820 and ~2720 (often a doublet) | Weak to Medium |
| Aldehyde | C=O Stretch | 1710 - 1685 | Strong |
| Ester | C=O Stretch | 1740 - 1720 | Strong |
| Ester | C-O Stretch | 1300 - 1100 | Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |
| Aromatic Ring | C=C & C=N In-Ring Stretches | 1600 - 1400 | Medium to Weak |
| Alkyl (Methyl) | C-H Stretch | 2960 - 2850 | Medium |
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are essential for the separation of this compound from reaction starting materials, byproducts, and other impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. chromatographytoday.com It is widely used in quality control and analytical research for purity assessment. A specific HPLC-Diode Array Detector (DAD) method has been developed for the simultaneous determination of the related compound methyl nicotinate along with other active ingredients in pharmaceutical sprays. mdpi.comresearchgate.net A similar approach would be highly effective for analyzing this compound.
In a typical reversed-phase HPLC setup, a polar mobile phase is used with a non-polar stationary phase. The separation is driven by the differential partitioning of the analytes between the two phases. For this compound, a C18 column would be appropriate. A mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and an acidified aqueous buffer allows for the efficient elution and separation of the compound. mdpi.com The DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment.
Table 4: HPLC Method Parameters for Analysis of Nicotinate Esters (Based on a published method for Methyl Nicotinate mdpi.com)
| Parameter | Setting |
| System | Thermo Scientific Dionex UltiMate 3000 or equivalent |
| Detector | Diode Array Detector (DAD), 210 nm |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: 70% (50:50 Methanol:Acetonitrile) / 30% (Water with 0.1% Formic Acid) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
This method demonstrates good separation and sensitivity, with limits of detection for methyl nicotinate reported in the nanogram per milliliter range (0.0144 µg/mL). mdpi.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with sub-2 µm particles. waters.com This reduction in particle size, combined with instrumentation that can operate at much higher pressures (up to 15,000 psi compared to HPLC's ~6,000 psi), results in significantly improved chromatographic performance. chromatographytoday.comglobalresearchonline.net
The primary advantages of UPLC over conventional HPLC are:
Increased Resolution: Sharper, narrower peaks allow for better separation of complex mixtures. researchgate.net
Higher Speed: Analysis times can be reduced by a factor of up to 10, dramatically increasing sample throughput. globalresearchonline.netdshs-koeln.de
Enhanced Sensitivity: The sharper peaks lead to greater peak height and a better signal-to-noise ratio. globalresearchonline.net
An HPLC method for this compound can be migrated to a UPLC system to realize these benefits. This involves using a UPLC column with a similar stationary phase chemistry (e.g., a BEH C18 column) and scaling the gradient and flow rate appropriately. globalresearchonline.net The result would be a much faster purity analysis without sacrificing, and likely improving, the quality of the separation. waters.com
Table 5: Comparison of Typical HPLC and UPLC System Parameters
| Parameter | Conventional HPLC | UPLC |
| Particle Size | 3.5 - 5 µm | < 2 µm globalresearchonline.net |
| Column Dimensions | 4.6 mm x 150/250 mm | 2.1 mm x 50/100 mm |
| Max Pressure | ~6,000 psi (400 bar) | ~15,000 psi (1000 bar) globalresearchonline.net |
| Typical Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.5 mL/min |
| Typical Run Time | 10 - 30 min | 1 - 5 min dshs-koeln.de |
| Solvent Consumption | High | Low |
Flash Column Chromatography for Purification
Flash column chromatography is a preparative technique used for the rapid and efficient purification of chemical compounds on a gram-scale. mit.edu It is a standard method in organic synthesis for isolating desired products from crude reaction mixtures. The technique utilizes air pressure to force the solvent through a column packed with an adsorbent, typically silica (B1680970) gel, which speeds up the separation process compared to traditional gravity chromatography. mit.edu
The purification of this compound by flash chromatography has been explicitly documented. rsc.orggoogleapis.comresearchgate.net The process involves dissolving the crude material in a minimal amount of solvent and loading it onto a pre-packed silica gel column. A solvent system, or eluent, is then passed through the column. The choice of eluent is critical and is typically determined beforehand using Thin Layer Chromatography (TLC) to find a system that provides good separation of the target compound from impurities. mit.edu For this compound, a mixture of ethyl acetate (B1210297) and hexane (B92381) has been shown to be effective. rsc.org
Table 6: Components of a Typical Flash Chromatography Setup for Purification
| Component | Description | Example for this compound |
| Stationary Phase | A solid adsorbent packed in a glass column. | Silica Gel rsc.orggoogleapis.com |
| Mobile Phase (Eluent) | A solvent or mixture of solvents that carries the sample through the column. | 15-20% Ethyl Acetate in Hexane rsc.org |
| Crude Sample | The unpurified mixture containing the target compound. | Crude product from a synthesis reaction. |
| Pressure Source | Compressed air or nitrogen. | Used to accelerate solvent flow. mit.edu |
| Collection Vessels | Test tubes or flasks. | Used to collect separated fractions as they elute from the column. |
Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and evaporated to yield the purified this compound.
Computational Chemistry and Theoretical Investigations of Methyl 6 Formylnicotinate
Electronic Structure Calculations
Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, are commonly employed to compute molecular properties. arxiv.org Large-scale computational datasets, such as the PubChemQC initiative which has calculated electronic properties for millions of molecules using B3LYP/6-31G* methods, provide a valuable resource for accessing this type of data. arxiv.org Such calculations yield critical parameters like molecular orbital energies (HOMO and LUMO), dipole moment, and total energy. arxiv.org The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
Other important computed properties include the Topological Polar Surface Area (TPSA), which is crucial for predicting drug transport properties, and the logarithm of the partition coefficient (LogP), which indicates the molecule's hydrophilicity or lipophilicity. chemscene.com
| Hydrogen Bond Donors | 0 chemscene.com | Number of sites that can donate a hydrogen bond. |
Conformational Analysis and Molecular Dynamics Simulations
Methyl 6-formylnicotinate possesses two rotatable single bonds, which allow the molecule to adopt various three-dimensional shapes or conformations. chemscene.com Conformational analysis is the study of these different arrangements and their relative energies to identify the most stable, low-energy conformers. This is often achieved through systematic grid searches or more advanced molecular mechanics methods. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. nih.gov These simulations can assess the stability of different conformers and explore the transitions between them, offering a realistic view of the molecule's behavior in solution or when interacting with other molecules. nih.govnih.gov For this compound, MD simulations would typically be used to investigate the rotational freedom around the C-C bond connecting the formyl group to the pyridine (B92270) ring and the C-O bond of the methyl ester. The results of these simulations are crucial for understanding which conformations are most likely to be present under specific conditions and which shape is most relevant for biological activity.
Table 2: Key Rotatable Bonds for Conformational Analysis of this compound
| Bond | Dihedral Angle Definition | Description |
|---|---|---|
| Pyridine C(6) — C(formyl) | N=C(6)—C=O | Defines the orientation of the aldehyde group relative to the pyridine ring. |
| Pyridine C(3) — C(ester) | C(2)=C(3)—C=O | Defines the orientation of the ester group relative to the pyridine ring. |
Prediction of Reactivity and Reaction Mechanisms
The electronic structure and conformation of this compound directly inform predictions about its chemical reactivity. The presence of multiple functional groups—an aldehyde, an ester, and a pyridine ring—creates several potential sites for chemical reactions.
The formyl group (aldehyde) is a known reactive moiety, particularly susceptible to nucleophilic attack at the carbonyl carbon. The pyridine ring, being electron-deficient, can also influence reactivity, potentially undergoing nucleophilic aromatic substitution under certain conditions. Computational methods can map the electrostatic potential onto the molecule's surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The oxygen atoms of the carbonyl groups, for instance, are electron-rich and act as nucleophilic centers, while the carbonyl carbons are electrophilic. youtube.com Understanding these sites is the first step in predicting how the molecule will react and the mechanisms of those reactions. youtube.com
Table 3: Predicted Reactive Sites in this compound
| Site | Functional Group | Predicted Reactivity |
|---|---|---|
| Formyl Carbon | Aldehyde | Electrophilic (susceptible to nucleophiles) |
| Formyl Oxygen | Aldehyde | Nucleophilic (can be protonated) |
| Ester Carbonyl Carbon | Ester | Electrophilic (less reactive than aldehyde) |
| Ester Carbonyl Oxygen | Ester | Nucleophilic |
| Pyridine Ring Carbons | Aromatic Ring | Can be susceptible to nucleophilic attack due to the ring nitrogen. |
Ligand-Binding Studies
A primary application of computational chemistry in drug discovery is the study of how a small molecule (a ligand) binds to a biological target, such as a protein or enzyme. nih.gov For this compound, theoretical ligand-binding studies would involve molecular docking and molecular dynamics simulations to predict its potential interactions with a specific protein's binding site.
Molecular docking algorithms predict the preferred orientation of the molecule when bound to a target, generating a score that estimates the binding affinity. nih.gov Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to analyze the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that hold the ligand in place. nih.govmdpi.com Such studies are invaluable for rational drug design, helping to explain the mechanism of action and to optimize the structure of a ligand to improve its binding affinity and selectivity. nih.govmdpi.com Research that involves the synthesis of this compound has also included molecular dynamics studies of related complexes, highlighting the utility of this approach. researchgate.net
Table 4: Typical Parameters and Outputs from a Ligand-Binding Simulation
| Parameter/Output | Description |
|---|---|
| Docking Score (e.g., kcal/mol) | An estimation of the binding free energy between the ligand and the target protein. |
| Binding Pose | The predicted 3D orientation of the ligand within the protein's active site. |
| Key Interacting Residues | The specific amino acids in the protein that form significant interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) with the ligand. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of the ligand and protein over the course of an MD simulation, indicating the stability of the complex. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Biological and Pharmaceutical Research Applications of Methyl 6 Formylnicotinate Derivatives
Modulation of Biological Targets
The strategic modification of the methyl 6-formylnicotinate structure has enabled the creation of compounds that can interact with specific biological targets, thereby influencing physiological pathways. These targeted modulations are crucial for understanding disease mechanisms and for designing effective therapeutic interventions.
Glucagon (B607659) Receptor Antagonism Studies
Glucagon, a peptide hormone, plays a critical role in regulating glucose homeostasis by stimulating hepatic glucose production. google.com In conditions like type 2 diabetes mellitus, elevated glucagon levels contribute to hyperglycemia. nih.govopenmedicinalchemistryjournal.com Consequently, antagonizing the glucagon receptor (GCGR), a member of the G-protein coupled receptor family, is a promising therapeutic strategy for managing diabetes. google.comopenmedicinalchemistryjournal.com
This compound has been utilized as a starting material in the synthesis of potent glucagon receptor antagonists. google.comgoogle.com For instance, a series of diaryl compounds were prepared where this compound was a key building block. google.com These compounds were found to act as glucagon antagonists or inverse agonists, highlighting their potential for treating diseases mediated by glucagon. google.com The synthesis often involves reacting this compound with various amines to create more complex molecules. google.com Research has demonstrated that antagonism of the glucagon receptor can lead to improved glucose homeostasis. google.com
| Example Compound/Derivative | Therapeutic Target | Significance in Research |
| Diaryl compounds from this compound | Glucagon Receptor (GCGR) | Act as glucagon antagonists or inverse agonists for potential treatment of glucagon-mediated diseases. google.com |
| Biphenylsulfonamide derivatives | Glucagon Receptor (GCGR) | Inhibit glucagon-induced glucose production, showing potential for type 2 diabetes treatment. semanticscholar.org |
| N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine | Glucagon Receptor (GCGR) | A potent and selective antagonist that has shown efficacy in lowering glucose levels in animal models. ebi.ac.uk |
Investigations into D-amino Acid Oxidase and D-aspartate Oxidase Inhibition
D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO) are flavoenzymes that catalyze the oxidative deamination of D-amino acids. frontiersin.orguniprot.org DAAO is primarily responsible for degrading D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for glutamatergic neurotransmission. frontiersin.org Dysfunction in NMDA receptor signaling has been linked to psychiatric disorders such as schizophrenia. nih.govnih.gov Similarly, DDO degrades D-aspartate, another NMDA receptor agonist, and its inhibition is also being explored for therapeutic benefit in neurological conditions. nih.govfrontiersin.org
While direct studies on this compound derivatives as DAAO and DDO inhibitors are not extensively documented in the provided results, the broader class of nicotinic acid derivatives has been investigated. For example, 5-aminonicotinic acid was identified as a human DDO inhibitor. nih.gov The structural similarity suggests that derivatives of this compound could be designed to target these enzymes. The formyl group and the pyridine (B92270) ring offer sites for modification to optimize binding to the active sites of DAAO and DDO. vulcanchem.com
| Enzyme Target | Function | Relevance of Inhibition | Potential Role of this compound Derivatives |
| D-amino Acid Oxidase (DAAO) | Degrades D-serine, a co-agonist of the NMDA receptor. frontiersin.org | Increasing D-serine levels to enhance NMDA receptor function, a potential strategy for schizophrenia treatment. nih.gov | The nicotinic acid scaffold can be modified to create potent DAAO inhibitors. nih.govnih.gov |
| D-aspartate Oxidase (DDO) | Degrades D-aspartate, an agonist of the NMDA receptor. frontiersin.org | Increasing D-aspartate levels to modulate NMDA receptor activity for potential therapeutic benefits in mental disorders. nih.gov | Derivatives could serve as lead compounds for developing clinically useful DDO inhibitors. nih.gov |
Development of Novel Therapeutic Agents
The versatility of this compound as a chemical precursor extends beyond the modulation of specific enzymes and receptors. Its derivatives are being explored for a wide range of therapeutic applications, including the development of agents for various diseases. For example, a chlorinated derivative, methyl 2-chloro-6-formylnicotinate, is a key intermediate in the synthesis of various pharmaceutical drugs and agrochemicals. lookchem.com This highlights the adaptability of the this compound core in creating bioactive molecules.
The formyl group allows for the construction of fused pyridine systems, which are common scaffolds in kinase inhibitors. vulcanchem.com Additionally, derivatives of the related compound ethyl 6-morpholinonicotinate have shown anti-inflammatory properties by reducing levels of TNF-alpha and IL-6. Research into cyclopropyl (B3062369) carboxamides derived from this compound has identified compounds with antimalarial activity. nih.gov These examples underscore the broad potential of this compound derivatives in drug discovery.
Chemical Probes in Biological Systems
Beyond direct therapeutic applications, derivatives of this compound are valuable tools as chemical probes for studying biological systems. These probes can be designed to interact with specific molecules or to have fluorescent properties, allowing researchers to visualize and understand complex biological processes.
For instance, the reactivity of the formyl group can be exploited to attach fluorescent tags or other reporter molecules. researchgate.net This enables the creation of probes to study enzyme interactions and biological pathways. A novel hydrophilic dipicolylamine (DPA) ligand functionalized with carboxylate substitutions, derived from this compound, was developed for use in single photon emission computed tomography (SPECT) imaging studies. acs.org This demonstrates the role of this compound derivatives in advancing bioimaging techniques. The ability to design such probes provides an important theoretical basis for new drug discovery by elucidating the mechanisms of disease. chemscene.com
Q & A
Q. What are the established synthetic routes for Methyl 6-formylnicotinate, and how do they differ in yield and purity?
this compound is typically synthesized via oxidation or functional group interconversion. For instance, one method involves the oxidation of Methyl 6-(hydroxymethyl)nicotinate (CAS 56026-36-9) using mild oxidizing agents like MnO₂ or Dess-Martin periodinane. Alternative routes include formylation of nicotinate derivatives under controlled conditions . Key considerations include:
- Yield optimization : Temperature and solvent polarity (e.g., DMF vs. THF) significantly affect reaction efficiency.
- Purity validation : Chromatographic techniques (HPLC, GC-MS) and spectroscopic data (¹H/¹³C NMR) are essential for confirming structural integrity .
Q. What spectroscopic methods are recommended for characterizing this compound?
- ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm.
- IR spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ester and aldehyde groups.
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion accuracy (e.g., [M+H]⁺ for C₈H₇NO₃: calc. 166.0499, obs. 166.0495) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate aldehyde group instability during this compound synthesis?
The aldehyde group is prone to oxidation or hydration. Methodological strategies include:
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
- Low-temperature protocols : Reduce side reactions (e.g., aldol condensation) by maintaining temperatures below 0°C during critical steps .
- Additives : Use stabilizers like 2,6-di-tert-butylpyridine to scavenge acidic byproducts .
Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?
Contradictions often arise from variability in assay conditions or compound purity. A systematic approach includes:
- Meta-analysis : Combine data from multiple studies using standardized criteria (e.g., IC₅₀ values normalized to control assays) .
- Reproducibility checks : Replicate key experiments with documented protocols (solvent, temperature, cell lines) .
- Statistical rigor : Apply ANOVA or Bayesian models to assess significance of discrepancies .
Q. What are the key considerations for designing stability studies of this compound under varying storage conditions?
Stability studies should evaluate:
- Temperature sensitivity : Accelerated degradation tests at 40°C vs. ambient conditions.
- Light exposure : Monitor photodegradation using UV-vis spectroscopy.
- Humidity : Assess hydrolysis rates via Karl Fischer titration for water content . Table 1 : Example Stability Data
| Condition | Degradation Rate (%) | Major Degradant |
|---|---|---|
| 25°C, dark | <5% after 30 days | None detected |
| 40°C, 75% RH | 22% after 30 days | Nicotinic acid |
Methodological Guidance
How to formulate a research question investigating the structure-activity relationship (SAR) of this compound analogs?
Use the PICOT framework:
- Population (P) : Enzymatic targets (e.g., kinases, dehydrogenases).
- Intervention (I) : Structural modifications (e.g., substituents at the 2- or 4-position).
- Comparison (C) : Parent compound vs. analogs.
- Outcome (O) : Binding affinity (Kd), inhibitory potency (IC₅₀).
- Time (T) : Acute vs. chronic exposure effects .
Q. What ethical and reporting standards apply to studies involving this compound?
- Data transparency : Fully disclose synthetic protocols, characterization data, and raw results in supplementary materials .
- Safety compliance : Adhere to GHS guidelines for handling hazardous chemicals (e.g., PPE requirements, waste disposal) .
- Reproducibility : Follow COSMOS-E guidelines for systematic reviews and meta-analyses when consolidating data .
Data Analysis and Presentation
Q. How to resolve spectral overlaps in NMR data for this compound derivatives?
- 2D NMR : Use HSQC or HMBC to assign coupled protons and carbons.
- Deuterated solvents : Prioritize DMSO-d₆ for polar intermediates to enhance signal resolution .
Q. What statistical methods are appropriate for dose-response studies involving this compound?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
